molecular formula C10H17O3P B3336430 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane CAS No. 26088-25-5

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane

Cat. No. B3336430
CAS RN: 26088-25-5
M. Wt: 216.21 g/mol
InChI Key: DSYQHWPNJZFRCU-UHFFFAOYSA-N
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Description

2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is a chemical compound with the molecular formula C10H17O3P . It is a colorless liquid and is air sensitive .


Molecular Structure Analysis

The molecular weight of this compound is 216.21 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

This compound is used as a ligand to synthesize complexes for hydroformylation catalysis . It can also catalyze the synthesis of dibenzo [b,f] [1,4]oxazepin-11 (10 H)-ones and 3-methyl-3,4-dihydrocoumarins by intramolecular cyclocarbonylation .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a melting point of 89-90 °C and a predicted boiling point of 253.6±40.0 °C . It is air sensitive .

Scientific Research Applications

Due to its unique chemical properties, 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane has been the subject of numerous scientific research studies. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a reagent for the preparation of various organic compounds. This compound has also been studied for its potential use as a flame retardant in polymer materials.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is its high stability and solubility in polar solvents, which makes it an attractive candidate for use in various scientific research applications. However, this compound is relatively expensive compared to other reagents, which may limit its use in some experiments.

Future Directions

There are several potential future directions for research involving 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane. One area of interest is the development of new synthetic methodologies using this compound as a catalyst. Another potential area of research is the investigation of this compound as a potential flame retardant in polymer materials. Additionally, further studies are needed to elucidate the mechanism of action and potential physiological effects of this compound.
In conclusion, this compound is a highly stable and versatile compound that has potential applications in various scientific research fields. Its unique chemical properties make it an attractive candidate for use as a reagent in organic synthesis and a potential flame retardant in polymer materials. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.

Biochemical Analysis

Biochemical Properties

It has been used as a ligand in the synthesis of complexes for hydroformylation catalysis This suggests that it may interact with certain enzymes or proteins involved in these reactions

Cellular Effects

Given its role in hydroformylation catalysis , it may influence cell function by affecting certain cellular processes related to this reaction

Molecular Mechanism

It is known to act as a ligand in the synthesis of complexes for hydroformylation catalysis , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name

1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17O3P/c1-7-5-9(3)13-8(2,11-7)6-10(4,12-7)14-9/h14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYQHWPNJZFRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(OC(O1)(CC(O2)(P3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159024
Record name Phosphatrioxa-adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26088-25-5
Record name 1,3,5,7-Tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26088-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphatrioxa-adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 2
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 3
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 4
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 5
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
Reactant of Route 6
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane

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